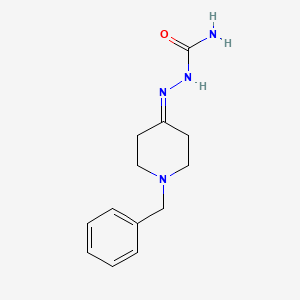![molecular formula C21H32ClN3O2 B5627016 3-[(3R*,4S*)-1-(4-chloro-2-methylbenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5627016.png)
3-[(3R*,4S*)-1-(4-chloro-2-methylbenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions designed to achieve the desired molecular framework and functionality. Compounds similar to the subject molecule have been synthesized through various methods, including the reaction of 4-(adamantan-1-yl)-3-thiosemicarbazide with aromatic aldehydes and the utilization of specific catalysts for the formation of highly substituted imidazoles, demonstrating the versatility and complexity of synthetic routes for such molecules (Al-Mutairi et al., 2019); (Niknam et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity has been analyzed through various techniques, including X-ray diffraction and NMR spectroscopy. These analyses reveal the conformational details and electron distribution within the molecules, providing insights into their potential interactions and reactivity (Ribet et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving compounds of this class often explore their potential as intermediates in the synthesis of pharmacologically active agents. The reactivity of such compounds can be influenced by their structural features, such as the presence of the piperazine ring and specific functional groups (Banoth et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Studies on similar molecules have employed techniques like differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA) to investigate these aspects (Ribet et al., 2005).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, define the versatility of these compounds in chemical syntheses and their potential biological activities. The design and synthesis of derivatives aim to optimize these properties for specific applications, such as acting as enzyme inhibitors or receptor agonists (Nagel et al., 1995).
Eigenschaften
IUPAC Name |
(4-chloro-2-methylphenyl)-[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32ClN3O2/c1-16-14-18(22)5-6-19(16)21(27)25-8-7-20(17(15-25)4-3-13-26)24-11-9-23(2)10-12-24/h5-6,14,17,20,26H,3-4,7-13,15H2,1-2H3/t17-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHCDYYBWCBACP-XLIONFOSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)N2CCC(C(C2)CCCO)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)N2CC[C@@H]([C@@H](C2)CCCO)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-fluoro-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5626941.png)
![8-[2-(methylthio)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5626959.png)
![N-({1-[(dimethylamino)sulfonyl]piperidin-3-yl}methyl)-2,3-dimethoxybenzamide](/img/structure/B5626965.png)
![N-[(1R)-1-(3-methoxyphenyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5626972.png)
![1-[3-fluoro-2-(trifluoromethyl)benzyl]piperidin-2-one](/img/structure/B5626983.png)
![3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylic acid](/img/structure/B5626987.png)
![3-({2-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5626991.png)

![2,3-dimethyl-5-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]benzenesulfonamide](/img/structure/B5627000.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5627014.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5627020.png)

![1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane hydrochloride](/img/structure/B5627031.png)